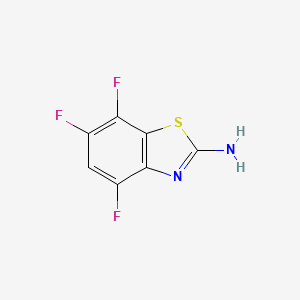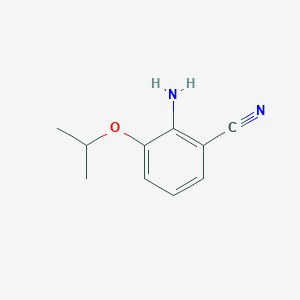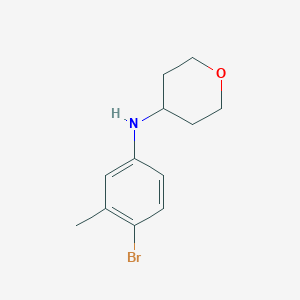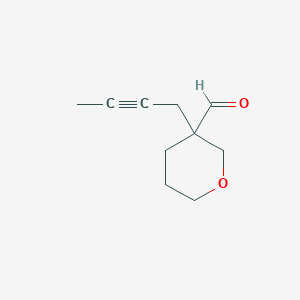
(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide: is an organic compound that features a thiophene ring substituted with a chlorine atom and an amino group attached to a propanamide chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chlorothiophene, which can be obtained through the chlorination of thiophene.
Amination: The 2-chlorothiophene undergoes an amination reaction to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Propanamide Formation: The final step involves the formation of the propanamide chain. This can be accomplished through the reaction of the amino-substituted thiophene with acryloyl chloride or similar reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted thiophene derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry:
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals with herbicidal or pesticidal activity.
作用機序
The mechanism of action of (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and chlorothiophene groups allow it to form hydrogen bonds and hydrophobic interactions with its targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(3R)-3-Amino-3-(2-bromothiophen-3-yl)propanamide: Similar structure with a bromine atom instead of chlorine.
(3R)-3-Amino-3-(2-methylthiophen-3-yl)propanamide: Similar structure with a methyl group instead of chlorine.
(3R)-3-Amino-3-(2-nitrothiophen-3-yl)propanamide: Similar structure with a nitro group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in (3R)-3-Amino-3-(2-chlorothiophen-3-yl)propanamide imparts unique electronic and steric properties, influencing its reactivity and interactions.
Amino Group Position: The position of the amino group on the thiophene ring affects the compound’s ability to form specific interactions with molecular targets.
特性
分子式 |
C7H9ClN2OS |
|---|---|
分子量 |
204.68 g/mol |
IUPAC名 |
(3R)-3-amino-3-(2-chlorothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m1/s1 |
InChIキー |
BPLSWTVIWIEZLS-RXMQYKEDSA-N |
異性体SMILES |
C1=CSC(=C1[C@@H](CC(=O)N)N)Cl |
正規SMILES |
C1=CSC(=C1C(CC(=O)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


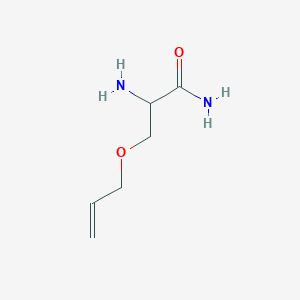
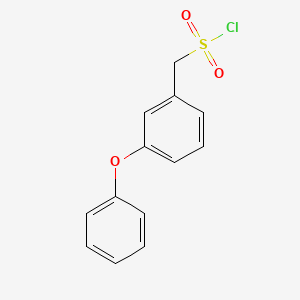
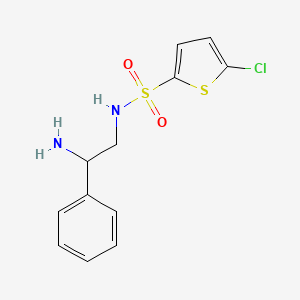
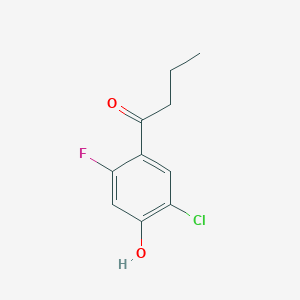


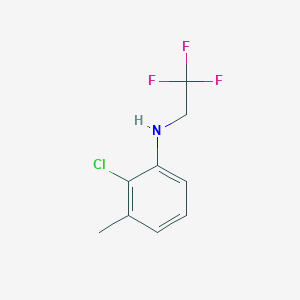
![Octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B13311434.png)
